1-[10-(diaminomethylideneamino)decyl]guanidine;dihydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
301-15-5 |
|---|---|
Molecular Formula |
C12H30Cl2N6 |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
1-[10-(diaminomethylideneamino)decyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C12H28N6.2ClH/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;;/h1-10H2,(H4,13,14,17)(H4,15,16,18);2*1H |
InChI Key |
HJJOBGICUREWHC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN=C(N)N)CCCCN=C(N)N.Cl |
Appearance |
Solid powder |
Other CAS No. |
301-15-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
111-23-9 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,10-bis(guanidino)-n-decane 1,10-decamethylenediguanide bisG-10 bisG10 synthalin A synthalin A, dihydrochloride synthalin A, hydrochloride synthalin B |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Decamethylenediguanidine Dihydrochloride
Established Synthetic Routes for Decamethylenediguanidine Dihydrochloride (B599025) and its Analogues
The primary and most established method for synthesizing α,ω-alkylene-bis(biguanides) is through the reaction of an appropriate α,ω-diaminoalkane with a cyanoguanidine source. For Decamethylenediguanidine dihydrochloride, the synthesis logically follows the well-documented procedures for its close structural analogues, namely Poly(hexamethylene biguanide) (PHMB) and chlorhexidine (B1668724), by substituting the corresponding diamine.
The core reaction involves the nucleophilic addition of a primary amine to the nitrile group of a cyanoguanidine. The general pathway for Decamethylenediguanidine dihydrochloride involves the condensation of 1,10-diaminodecane (B146516) with two equivalents of a cyanoguanidine reagent. A key precursor in many industrial syntheses is the bis(cyanoguanidino) alkane, formed by reacting the diamine hydrochloride with sodium dicyanamide (B8802431). nih.govgoogle.com This intermediate is then further reacted with an appropriate amine to complete the biguanide (B1667054) structure.
The synthesis of the analogous compound, chlorhexidine, as developed by Rose and Swain, involves a two-step procedure where hexamethylenediamine (B150038) is reacted with sodium dicyanamide, followed by condensation with p-chloroaniline hydrochloride. researchgate.net Similarly, the synthesis of PHMB, a polymeric analogue, is achieved through the polycondensation of hexamethylenediamine dihydrochloride and sodium dicyanamide or via the melt polymerization of hexamethylenediamine dihydrochloride and hexamethylene-bis-dicyandiamide. google.com
By direct analogy, the synthesis of Decamethylenediguanidine would proceed via one of two primary routes:
Condensation with Cyanoguanidine: Reaction of 1,10-diaminodecane dihydrochloride with two equivalents of cyanoguanidine (dicyandiamide), typically by heating in a high-boiling point solvent like n-butanol or in a direct fusion (melt) method. scholaris.canih.gov
Two-Step Synthesis via Bis(cyanoguanidine): First, the reaction of 1,10-diaminodecane dihydrochloride with sodium dicyandiamide (B1669379) to form 1,10-bis(cyanoguanidino)decane. This intermediate is then reacted with ammonia (B1221849) (as ammonium (B1175870) chloride) to form the terminal biguanide groups.
The table below compares the key reactants for Decamethylenediguanidine and its prominent analogues.
| Target Compound | Diamine Component | Guanidine (B92328) Source | Additional Reactant |
| Decamethylenediguanidine | 1,10-Diaminodecane | Cyanoguanidine or Sodium Dicyanamide | Ammonia (from NH₄Cl) |
| Poly(hexamethylene biguanide) | Hexamethylenediamine | Sodium Dicyanamide or Hexamethylene-bis-dicyandiamide | Not Applicable (Polymerization) |
| Chlorhexidine | Hexamethylenediamine | Sodium Dicyanamide | p-Chloroaniline |
Novel Approaches in Decamethylenediguanidine Dihydrochloride Derivatization
Novel derivatization of the basic bis(biguanide) structure aims to modify its physicochemical properties, biological activity profile, or delivery characteristics. These approaches can be broadly categorized into the synthesis of asymmetric analogues and the post-synthesis modification of the parent molecule.
Synthesis of Asymmetric and Functionalized Analogues: Rather than forming a simple symmetric bis(biguanide), derivatization can be achieved by building asymmetry into the molecule from the start. This involves using different amine nucleophiles during the synthesis. For instance, following the synthetic logic of chlorhexidine, one could first prepare the 1,10-bis(cyanoguanidino)decane intermediate and then react it with various primary or secondary amines instead of ammonia. This would yield N¹,N¹⁰-disubstituted decamethylenediguanidine derivatives, allowing for the introduction of functional groups to tune properties like lipophilicity. Research into biguanide derivatives has shown that the addition of apolar aryl or alkyl groups can significantly alter their properties. scholaris.caresearchgate.net The synthesis of biguanide and biguanidium surfactants through the attachment of long alkyl chains is a prime example of this strategy. chemeurope.com
Post-Synthesis Modification and Complex Formation: Another avenue for derivatization involves chemical transformation of the pre-formed Decamethylenediguanidine molecule. The multiple nitrogen atoms in the biguanide moieties present sites for further functionalization, such as N-alkylation or N-arylation, although this can be challenging due to the multiple reactive sites. scholaris.ca
A more explored strategy for analogous compounds involves the formation of novel salts or complexes. The properties of chlorhexidine, for example, have been modified by exchanging the standard gluconate or hydrochloride counter-ions with others, such as cyclamate, to alter properties like taste profile while maintaining antimicrobial efficacy. nih.gov Furthermore, novel chlorhexidine-containing particles have been synthesized through co-precipitation with metal salts like strontium chloride (SrCl₂) and zinc chloride (ZnCl₂). nih.govqmul.ac.uk These approaches create new chemical entities where the biguanide cation is paired with a functional anion or is part of a larger coordination complex, effectively creating a derivative with unique release kinetics or additional functionalities.
| Derivatization Strategy | Approach | Example / Rationale |
| Asymmetric Synthesis | Use of substituted amines in the final condensation step. | Reacting 1,10-bis(cyanoguanidino)decane with an alkylamine to increase lipophilicity. |
| Surfactant Synthesis | Attachment of long alkyl chains to the biguanide structure. | Creating amphiphilic molecules with self-assembly properties for applications in catalysis or formulation. chemeurope.com |
| Novel Salt Formation | Exchange of the dihydrochloride counter-ion with a functional anion. | Formation of a Decamethylenediguanidine dicyclohexylsulfamate salt to modify solubility or taste. |
| Metal Complexation | Co-precipitation or coordination with inorganic metal salts. | Creating novel particles (e.g., with ZnCl₂) for controlled release applications. nih.gov |
| N-Functionalization | Direct chemical modification of the N-H groups on the biguanide backbone. | Copper-catalyzed arylation of biguanides like metformin (B114582) demonstrates the feasibility of forming N-aryl bonds. scholaris.ca |
Optimization Strategies for Decamethylenediguanidine Dihydrochloride Synthesis Efficiency
Microwave-Assisted Synthesis: One of the most significant advancements is the use of microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for biguanide formation from hours to minutes. nih.govresearchgate.net For the reaction between an amine hydrochloride and cyanoguanidine, microwave heating in a solvent like acetonitrile (B52724) can lead to clean conversion and high yields in as little as 10-15 minutes. nih.govresearchgate.net This rapid, localized heating minimizes thermal decomposition and the formation of impurities.
Catalysis and Activation: The efficiency of the amine addition to cyanoguanidine can be significantly enhanced through activation of the nitrile group. The use of Lewis acids, such as iron(III) chloride (FeCl₃), has been shown to catalyze the reaction, allowing for high yields even at lower temperatures. nih.gov An alternative to traditional proton acids (HCl) is the use of activators like trimethylsilyl (B98337) chloride (TMSCl), often in conjunction with microwave heating. TMSCl activates the cyanoguanidine, making it more susceptible to nucleophilic attack by the amine, and has been used to prepare a wide variety of biguanides with yields up to 97%. nih.gov Furthermore, process optimization for chlorhexidine has shown that using a catalytic amount of the final product (chlorhexidine base) can accelerate the formation of the key hexamethylenebiscyanoguanidine intermediate. google.com
| Parameter | Conventional Method | Optimized Method | Advantage of Optimization |
| Heating | Thermal heating (oil bath) | Microwave Irradiation | Reaction time reduced from hours to minutes. researchgate.net |
| Time | 2–12 hours | 10–30 minutes | Increased throughput, energy savings. |
| Catalyst/Activator | Hydrochloric Acid (stoichiometric) | Lewis Acids (e.g., FeCl₃) or TMSCl (activator) | Higher yields, milder conditions, broader functional group tolerance. nih.gov |
| Conditions | High temperature melt or reflux | Optimized solvent, temperature (40-150 °C), and concentration | Improved yield and purity, reduced side-products. d-nb.info |
| Yield | Variable (Moderate to Good) | Often higher (up to 97%) | Increased process efficiency and cost-effectiveness. nih.gov |
Computational and AI-Driven Paradigms in Guanidine Synthesis Pathway Design
While classical organic chemistry provides the foundational routes for guanidine synthesis, modern computational chemistry and artificial intelligence (AI) offer powerful tools for refining these pathways and discovering novel ones. These paradigms are not typically applied to rediscover the synthesis of a known, simple molecule like Decamethylenediguanidine but are invaluable for designing complex derivatives and optimizing reaction conditions.
AI-Driven Retrosynthesis: Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a cornerstone of synthesis design. AI-driven retrosynthesis platforms leverage machine learning models trained on vast databases of known chemical reactions. nih.govgrace.com These tools can propose multiple synthetic pathways for a given guanidine-containing target molecule by identifying plausible bond disconnections and suggesting the corresponding reactants. arxiv.org For a novel derivative of Decamethylenediguanidine, an AI model could suggest various combinations of diamines, guanidinylating agents, or alternative cyclization strategies that a human chemist might overlook. mdpi.commit.edu
In Silico Reaction Prediction and Optimization: Beyond pathway design, machine learning models can predict the likely outcome of a chemical reaction, including the major product and potential yield, given a set of reactants and conditions. chemeurope.comnih.govnih.gov By training on experimental data, these models learn the complex interplay between substrate structure, reagent type, solvent, and temperature. rjptonline.orgresearchgate.net This predictive power can be used to screen thousands of potential synthesis variations in silico, saving significant laboratory time and resources. For instance, a model could predict which catalyst or solvent system would maximize the yield for the condensation of 1,10-diaminodecane with a novel cyanoguanidine derivative.
Computational Design of Guanidine Derivatives: Computational tools are also used at the initial design stage of new molecules. Molecular docking and other in silico screening methods can evaluate the potential biological activity of hypothetical guanidine derivatives before they are ever synthesized. nih.govnih.gov This allows chemists to prioritize the synthesis of compounds with the highest predicted efficacy. Once a promising derivative is identified, the aforementioned AI retrosynthesis tools can then be employed to design the most efficient pathway to produce it. This synergy between in silico design, retrosynthesis, and reaction prediction creates a modern, streamlined workflow for the development of new guanidine-based compounds. dlshsi.edu.phresearchgate.net
Mechanistic Elucidation of Biological Activities Associated with Decamethylenediguanidine Dihydrochloride
Research on Antiparasitic Mechanisms of Decamethylenediguanidine Dihydrochloride (B599025)
The antiparasitic properties of guanidine (B92328) and biguanide (B1667054) derivatives have been recognized, with mechanisms often involving disruption of fundamental cellular processes in the target organisms.
While specific molecular targets for Decamethylenediguanidine dihydrochloride in many parasitic organisms are not extensively detailed, the action of the broader class of aromatic diamidines and related compounds provides significant insights. These cationic molecules are known to interfere with vital parasite processes. longdom.orgnih.gov A primary mode of action involves targeting the parasite's DNA, disrupting replication and protein synthesis. nih.gov Furthermore, these compounds can interfere with cellular respiration and energy metabolism by targeting mitochondria. ebsco.com In trypanosomatids, unique metabolic pathways, such as the trypanothione (B104310) redox system and glycolysis compartmentalized within glycosomes, present potential targets for this class of drugs. nih.govmdpi.com The polycationic nature of Decamethylenediguanidine suggests a high affinity for negatively charged cellular components like nucleic acids and membrane phospholipids (B1166683), leading to broad cellular dysfunction in susceptible parasites. longdom.org
Compounds structurally related to Decamethylenediguanidine have demonstrated notable efficacy against various Trypanosoma species, the causative agents of human African trypanosomiasis (sleeping sickness). nih.govnih.gov The mechanism of action is believed to be multifactorial. Rhodesain, the primary cysteine protease of T. b. rhodesiense, is a crucial enzyme for parasite survival, involved in crossing the blood-brain barrier and evading the host immune system; it is considered a key target for antiparasitic agents. nih.gov Additionally, the unique redox metabolism in trypanosomes, which relies on trypanothione instead of glutathione, offers a selective target. mdpi.com Enzymes like trypanothione reductase and synthetase are essential for parasite viability and represent validated targets for drug discovery. nih.govmdpi.com The action of biguanides against Trypanosoma likely involves the disruption of these unique and essential biochemical pathways, leading to parasite death. nih.gov
Investigation of the Antimicrobial Action of Decamethylenediguanidine Dihydrochloride
Decamethylenediguanidine dihydrochloride exhibits broad-spectrum antimicrobial activity, a characteristic shared by other bis-biguanides such as alexidine (B1196660) and chlorhexidine (B1668724). nih.gov The primary mechanism involves a rapid, potent interaction with microbial cell membranes.
The antibacterial action of Decamethylenediguanidine dihydrochloride is characterized by its rapid bactericidal effect against both Gram-positive and Gram-negative bacteria. nih.gov As a cationic agent, it binds strongly to negatively charged components of the bacterial cell wall and membrane, such as teichoic acids and phospholipids. This binding disrupts membrane integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death. This membrane-disrupting mechanism is a hallmark of related bis-biguanide antiseptics. nih.govresearchgate.net
The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth. bmglabtech.comnih.govlitfl.com While specific MIC values for Decamethylenediguanidine dihydrochloride are not widely reported in recent literature, data for the structurally similar bis-biguanide, alexidine dihydrochloride, illustrate the typical spectrum of activity for this class of compounds.
| Bacterial Species | MIC (μg/mL) for Alexidine Dihydrochloride |
|---|---|
| Candida albicans | 1.5 |
| Candida auris | 1.5 |
| Aspergillus fumigatus | 1.5 |
| Cryptococcus neoformans | 0.78 |
*Data presented for the related compound Alexidine Dihydrochloride to illustrate the typical potency of bis-biguanides. nih.gov
Decamethylenediguanidine dihydrochloride also possesses significant antifungal properties. nih.govresearchgate.net Similar to its antibacterial action, the primary mechanism against fungal pathogens involves the disruption of the cell membrane. nih.govamazonaws.com The primary sterol in fungal cell membranes, ergosterol (B1671047), is a key target for many antifungal drugs. nih.govmdpi.com Guanide derivatives can interfere with ergosterol biosynthesis or directly interact with the membrane, leading to pore formation, increased permeability, and cell lysis. mdpi.com Other potential targets in the fungal cell include the cell wall, an external structure essential for viability and not present in mammalian cells. mdpi.comnih.gov Inhibiting the synthesis of cell wall components like β-glucan is a validated antifungal strategy. nih.gov The broad-spectrum activity of related compounds against pathogenic yeasts and molds, including drug-resistant strains like Candida auris, highlights the potential efficacy of this chemical class. nih.govresearchgate.net
Enzymatic and Metabolic Interactions of Decamethylenediguanidine Dihydrochloride
Historically, Decamethylenediguanidine dihydrochloride (as Synthalin) was investigated for its profound effects on glucose metabolism, which are now understood to stem from specific interactions with metabolic enzymes and pathways. ulster.ac.ukmdpi.comnih.gov
The primary metabolic effect of biguanides is the inhibition of mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase). researchgate.netnih.govnih.gov This enzyme is a critical component of the electron transport chain responsible for ATP production. researchgate.netmdpi.com Inhibition of complex I by biguanides reduces cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK). researchgate.net This activation leads to downstream effects on glucose and lipid metabolism, including a reduction in hepatic gluconeogenesis. mdpi.comresearchgate.net The binding site for biguanides on complex I has been identified in an amphipathic region of the quinone-binding channel. researchgate.netnih.gov
Early research on Synthalin revealed its specific toxic effects on pancreatic alpha-cells. ulster.ac.uknih.govresearchgate.net This leads to a reduction in the secretion of glucagon (B607659), a hormone that raises blood glucose levels. ulster.ac.uknih.gov The compound was observed to cause an initial release of glucagon followed by the exhaustion of glycogen (B147801) stores in the liver. ulster.ac.ukmdpi.com This dual action—inhibiting mitochondrial respiration and reducing glucagon levels—underpins the potent glucose-lowering effects observed with this class of compounds. ulster.ac.ukmdpi.com
| Enzyme/Process | Effect of Decamethylenediguanidine Dihydrochloride (Biguanides) | Resulting Metabolic Consequence |
|---|---|---|
| Mitochondrial Respiratory Complex I | Inhibition researchgate.netnih.gov | Decreased ATP production, activation of AMPK |
| Hepatic Gluconeogenesis | Inhibition (via AMPK activation) mdpi.comresearchgate.net | Reduced glucose output from the liver |
| Pancreatic Alpha-Cell Function | Cytotoxic effect ulster.ac.uknih.gov | Reduced glucagon secretion |
| Hepatic Glycogen Stores | Depletion mdpi.com | Reduced capacity for glucose release |
Structure Activity Relationship Sar Studies of Decamethylenediguanidine Dihydrochloride and Guanidine Derivatives
Methodological Frameworks for Decamethylenediguanidine Dihydrochloride (B599025) SAR Analysis
The analysis of Structure-Activity Relationships (SAR) for decamethylenediguanidine dihydrochloride and its analogues involves a systematic approach to correlate structural modifications with changes in biological activity. wikipedia.org The primary methodological framework involves the synthesis and evaluation of a series of structurally related compounds to identify critical molecular features.
A common approach is the systematic modification of the three main components of the bis-guanidine structure: the cationic guanidine (B92328) head groups, the flexible hydrocarbon linker, and any substituents. For a compound like decamethylenediguanidine, SAR studies would typically investigate:
Linker Length and Rigidity: The length of the polymethylene chain (the "decamethylene" bridge) is a critical determinant of activity. Studies on analogous bis-amidine and bis-guanidine compounds show that varying the number of methylene (B1212753) units in the linker directly impacts antimicrobial potency. acs.org A trend is often observed where activity increases with linker length up to an optimal point, after which it may decrease. acs.org Introducing rigidity or heteroatoms into the linker is another strategy to probe the required conformation for activity. acs.org
Guanidine Group Substitution: The basicity of the guanidine groups is essential, as the cationic nature of the molecule at physiological pH is a key requirement for its interaction with negatively charged biological membranes. publish.csiro.auresearchgate.net Modifications can include N-alkylation or arylation of the guanidine nitrogens to explore steric and electronic effects.
These investigations are typically guided by generating quantitative relationships, which forms the basis of QSAR modeling. wikipedia.org
Identification of Pharmacophoric Features within Decamethylenediguanidine Dihydrochloride Structures
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For decamethylenediguanidine dihydrochloride and related bis-guanidines, the key pharmacophoric features are well-defined and essential for their biological activity.
The primary features include:
Two Cationic Centers: The two terminal guanidinium (B1211019) groups are strongly basic and exist as delocalized cations at physiological pH. These positive charges are crucial for the initial electrostatic interaction with negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. Studies have shown that compounds lacking these basic nitrogen atoms are inactive. researchgate.net
A Hydrophobic Spacer: The decamethylene (-(CH₂)₁₀-) chain acts as a flexible, lipophilic spacer. Its role is to span a certain distance and to insert into the hydrophobic core of the cell membrane, leading to disruption. The length and lipophilicity of this chain are critical; an optimal length allows for effective membrane perturbation. acs.orgpublish.csiro.au
Specific Spatial Separation: The distance between the two cationic guanidinium groups, dictated by the ten-carbon linker, is a critical parameter. This specific separation is believed to enable the molecule to effectively bridge and disrupt the organized structure of the lipid bilayer.
The biguanide (B1667054) moiety, structurally related to guanidine, is recognized as a modifiable pharmacophore. It is a bidentate metal ligand with a high affinity for cations like Zn²⁺, a feature that can be relevant in interactions with metalloenzymes. nih.gov The lone electron pairs on the imino nitrogens are key to this coordinating ability. nih.gov This fundamental understanding of the pharmacophore guides the design of new analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Decamethylenediguanidine Dihydrochloride Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. jocpr.comnih.gov For analogues of decamethylenediguanidine, QSAR studies have been instrumental in understanding the physicochemical properties that govern their potency. publish.csiro.auresearchgate.net
A predominant finding in QSAR studies of bis-biguanides and related cationic antimicrobials is the parabolic dependence of their activity on lipophilicity (log P). publish.csiro.auresearchgate.net This means that antimicrobial activity increases with lipophilicity up to an optimal value, after which further increases in lipophilicity lead to a decrease in activity. This optimum is thought to reflect the need for the molecule to both partition into the microbial membrane (favoring high lipophilicity) and maintain sufficient aqueous solubility to reach the target site (favoring lower lipophilicity). publish.csiro.au For a diverse set of such antimicrobial agents, the optimal log P value was found to be around 5.5. publish.csiro.auresearchgate.net
QSAR models are constructed using molecular descriptors that quantify various aspects of a molecule's structure. researchgate.net Key descriptors for guanidine derivatives often include:
Lipophilicity descriptors: log P (octanol/water partition coefficient).
Electronic descriptors: Parameters describing the charge distribution and basicity of the guanidinium groups.
Steric or topological descriptors: Molar refractivity, molecular volume, and shape indices that describe the size and shape of the molecule. nih.govresearchgate.net
Multiple Linear Regression (MLR) is a common statistical method used to build QSAR models for these compounds, yielding equations that can predict the activity of new, unsynthesized analogues. researchgate.netresearcher.life
| Compound Analogue Class | Structural Modification | Key Descriptor(s) | Observed Impact on Antimicrobial Activity | Reference |
|---|---|---|---|---|
| Bis-Guanidines | Varying alkyl chain length (n=5 to n=12) | Lipophilicity (log P) | Activity increases with chain length up to an optimum (around n=8-10), then decreases. | acs.org |
| Bis-Biguanides | Introduction of cyclic isosteres for biguanide moieties | Lipophilicity (log P), Basicity (pKa) | Parabolic dependence on lipophilicity; high basicity is essential for activity. | publish.csiro.auresearchgate.net |
| Phenyl Guanidines | Substitution on the phenyl ring (electron-donating vs. electron-withdrawing groups) | Electronic parameters, log P | Electron-donating groups can increase activity against certain strains; overall activity also depends on lipophilicity. | nih.govresearchgate.net |
| Aminohydroxyguanidines | Formation of Schiff bases with various aldehydes | log P, Van der Waals volume (VW) | Cytotoxicity correlates with electronic and lipophilic parameters. | nih.gov |
Computational Chemistry Applications in Decamethylenediguanidine Dihydrochloride SAR Elucidation
Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that complement experimental studies. benthamdirect.comnih.gov For guanidine-containing compounds, these methods are used to understand their structure, electronic properties, and interactions with biological targets. nih.gov
Molecular Docking: This technique is used to predict the preferred binding orientation of a ligand to a molecular target. frontiersin.org For guanidine derivatives, docking studies can help visualize how these molecules interact with binding pockets of enzymes or receptors, explaining observed activity trends and guiding the design of more potent or selective analogues. nih.govfrontiersin.org
3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors. They use 3D aligned structures of molecules to generate steric and electrostatic field maps, providing a visual representation of where structural modifications would likely increase or decrease activity. nih.govfrontiersin.org These models have been successfully applied to various guanidine analogues to develop predictive models for their biological activity. frontiersin.org
Quantum Chemistry Methods: Ab initio and Density Functional Theory (DFT) calculations are employed to study the fundamental electronic properties of the guanidine group. nih.gov These methods can accurately calculate properties like charge distribution, rotational energy barriers, and proton affinity, which are critical for understanding the behavior of the guanidinium cation. acs.org Such calculations have been used to develop predictive models for the pKa of guanidine derivatives, a crucial parameter for their biological function, by correlating it with calculated gas-phase equilibrium bond lengths. acs.org These computational approaches provide a detailed rationale for the observed SAR and are invaluable for the rational design of new compounds. benthamdirect.com
Advanced Analytical Chemistry for Decamethylenediguanidine Dihydrochloride Research
Chromatographic Techniques for Separation and Characterization of Decamethylenediguanidine Dihydrochloride (B599025)
Chromatography is a cornerstone for the separation of Decamethylenediguanidine dihydrochloride from complex matrices and related impurities. Due to the compound's dicationic and highly polar nature, specialized approaches are often required to achieve efficient separation and retention.
High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of non-volatile compounds like Decamethylenediguanidine dihydrochloride. The primary challenge in HPLC analysis is managing the compound's high polarity and strong basicity (pKa ≈ 12.5), which dictates the choice of stationary and mobile phases.
Reversed-phase HPLC (RP-HPLC) using C18 or C8 columns is a common approach. However, the polar nature of the guanidinium (B1211019) groups can lead to poor retention on traditional non-polar stationary phases. To overcome this, several strategies are employed:
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase (hydrophobic) and ion-exchange (cationic) properties. This allows for simultaneous interaction based on the alkyl chain and the charged guanidinium groups, providing enhanced retention and selectivity.
Ion-Pairing Chromatography: An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. This reagent forms a neutral ion-pair with the cationic analyte, increasing its hydrophobicity and retention on a reversed-phase column.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are effective for retaining highly polar compounds and represent a viable alternative to reversed-phase methods.
Detection of Decamethylenediguanidine dihydrochloride can be challenging as the guanidinium group lacks a strong chromophore for UV-Vis detection. Common detection strategies include:
Low-Wavelength UV Detection: Some success can be achieved by monitoring at low wavelengths (around 200 nm), although this can suffer from low sensitivity and interference from other compounds.
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method for non-volatile analytes and is not dependent on optical properties, making it suitable for compounds with poor UV absorbance.
Fluorescence Detection after Derivatization: A highly sensitive approach involves pre-column or post-column derivatization with a fluorogenic agent. Reagents such as ninhydrin or benzoin react with the guanidine (B92328) groups to produce highly fluorescent derivatives, allowing for quantification at very low levels.
Table 1: Example HPLC Methodologies for Guanidinium Compounds
| Parameter | Method A: Mixed-Mode | Method B: RP with Derivatization |
|---|---|---|
| Stationary Phase | Primesep 100 (Mixed-Mode Cation Exchange) | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile (B52724)/Water with Ammonium (B1175870) Formate buffer | Gradient of aqueous formic acid and methanol |
| Detector | ELSD or Low UV (200 nm) | Fluorescence (Ex: 390 nm, Em: 470 nm) |
| Derivatizing Agent | None | Ninhydrin (pre-column) |
| Key Application | Quantification of underivatized compound | Trace-level quantification in biological samples |
Gas Chromatography (GC): Direct analysis of Decamethylenediguanidine dihydrochloride by GC is not feasible due to its salt nature and extremely low volatility. Therefore, chemical derivatization is a mandatory step to convert the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis. jfda-online.com Common derivatization strategies for guanidino compounds involve reactions that target the reactive amino and imino groups. Reagents such as hexafluoroacetylacetone (HFAA) in combination with ethyl chloroformate (ECF) can be used to form stable, volatile pyrimidine-based derivatives. researchgate.net The resulting products can then be separated on a non-polar capillary column (e.g., HP-5) and detected using a Flame Ionization Detector (FID) or mass spectrometry. researchgate.net
Capillary Electrophoresis (CE): CE is an exceptionally powerful technique for the analysis of charged species like Decamethylenediguanidine dihydrochloride. nih.gov The separation in CE is based on the differential migration of ions in an electric field, which is dependent on their charge-to-size ratio. eurofins.com
Capillary Zone Electrophoresis (CZE): This is the simplest and most common mode of CE. eurofins.com As a dicationic molecule, Decamethylenediguanidine dihydrochloride will migrate rapidly towards the cathode in a fused-silica capillary. CZE offers high separation efficiency, short analysis times, and minimal solvent consumption. nih.goveurofins.com The background electrolyte (BGE), typically a phosphate or borate buffer, can be optimized in terms of pH and ionic strength to achieve the desired separation from impurities. Due to its inherent suitability for charged analytes, CZE avoids the need for derivatization.
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for unequivocal identification and sensitive quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for the analysis of Decamethylenediguanidine dihydrochloride. It combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. Electrospray Ionization (ESI) is the most suitable ionization source for this compound, as it is a soft ionization technique ideal for polar, pre-charged molecules. nih.gov Analysis is typically performed in positive ion mode (ESI+), where the dicationic nature of the molecule can be readily observed. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to develop highly selective quantification methods using Multiple Reaction Monitoring (MRM). researchgate.netnih.gov LC-MS can be used for direct analysis or for the identification of derivatized products. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): When GC is used, coupling it to a mass spectrometer provides definitive identification of the derivatized analyte peaks based on their mass spectra and fragmentation patterns. researchgate.net This is crucial for distinguishing the target analyte from derivatizing agent artifacts and other matrix components. High-resolution GC coupled with high-resolution mass spectrometry (HRGC–HRMS) can provide extremely accurate mass data for confident identification. chromatographyonline.com
Spectroscopic Methods for Structural Analysis and Quantification of Decamethylenediguanidine Dihydrochloride
Spectroscopic methods are vital for the fundamental structural elucidation and identification of Decamethylenediguanidine dihydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure. Both ¹H and ¹³C NMR are used to confirm the identity and purity of Decamethylenediguanidine dihydrochloride.
¹H NMR: The ¹H NMR spectrum of Decamethylenediguanidine dihydrochloride is expected to show characteristic signals for the long aliphatic chain. The methylene (B1212753) groups (-CH₂) adjacent to the guanidinium groups would appear at a different chemical shift (downfield) compared to the methylene groups in the center of the chain due to the electron-withdrawing effect of the guanidinium moiety. The protons on the nitrogen atoms of the guanidinium group (N-H) may appear as broad signals due to chemical exchange and quadrupole broadening, and their chemical shift can be highly dependent on the solvent and concentration. acs.org
¹³C NMR: The ¹³C NMR spectrum would provide complementary information. A key signal would be that of the guanidinium carbon (C=N), which typically appears significantly downfield (e.g., >150 ppm). The different methylene carbons along the decamethylene chain may also be resolved, confirming the structure of the aliphatic linker.
NMR provides definitive structural confirmation, which is essential for reference standard characterization.
Mass spectrometry (MS) provides critical information about the molecular weight and structure of a compound. wikipedia.org For Decamethylenediguanidine dihydrochloride, ESI-MS is the preferred technique.
Molecular Ion Determination: In positive mode ESI-MS, the compound can be detected as a dication [M]²⁺ or as a protonated adduct [M+H]³⁺ or [M+2H]⁴⁺, depending on the source conditions. The high-resolution mass measurement of these ions allows for the determination of the elemental formula with high accuracy.
Fragmentation Analysis: Tandem MS (MS/MS) experiments are performed to study the fragmentation pathways of the molecular ion, which provides evidence for its structure. wikipedia.org The energetically unstable molecular ions are fragmented, and the resulting pattern is characteristic of the molecule's structure. wikipedia.orgchemguide.co.uk For Decamethylenediguanidine dihydrochloride, characteristic fragmentation would likely involve:
Cleavage of C-C bonds along the decamethylene chain, leading to a series of fragment ions separated by 14 Da (-CH₂-). libretexts.org
Cleavage of the C-N bond connecting the alkyl chain to the guanidinium group.
Neutral losses from the guanidinium group, such as the loss of ammonia (B1221849) (NH₃) or cyanamide (CN₂H₂).
This fragmentation data is invaluable for confirming the identity of the compound in complex samples and for distinguishing it from structural isomers.
Table 2: Summary of Spectroscopic Data for Structural Elucidation
| Technique | Information Provided | Expected Observations for Decamethylenediguanidine Dihydrochloride |
|---|---|---|
| ¹H NMR | Proton environment, connectivity | Signals for aliphatic -CH₂- chain, distinct signals for -CH₂- adjacent to guanidinium group, broad N-H signals. |
| ¹³C NMR | Carbon skeleton | Signal for guanidinium carbon (>150 ppm), multiple signals for the ten distinct carbons in the aliphatic chain. |
| ESI-MS | Molecular weight, elemental formula | Detection of dicationic species [M]²⁺ and other protonated forms, allowing for accurate mass determination. |
| MS/MS | Structural fragments | Fragmentation of the decamethylene chain, cleavage at the C-N bond, and neutral losses from the guanidinium headgroup. |
Vibrational and Electronic Spectroscopy (IR, UV-Vis) in Decamethylenediguanidine Dihydrochloride Studies
Vibrational and electronic spectroscopy are fundamental tools for the elucidation and characterization of molecular structures. In the context of Decamethylenediguanidine Dihydrochloride, Infrared (IR) spectroscopy provides critical information about the vibrational modes of its functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into its electronic transitions.
Infrared (IR) Spectroscopy
The IR spectrum of Decamethylenediguanidine Dihydrochloride is characterized by absorption bands corresponding to the various functional groups present in the molecule. The biguanide (B1667054) moieties and the long polymethylene chain give rise to a distinct spectral fingerprint. Although a specific spectrum for Decamethylenediguanidine Dihydrochloride is not publicly cataloged, the characteristic vibrational frequencies can be inferred from structurally similar bis-biguanide compounds like chlorhexidine (B1668724) and metformin (B114582). researchgate.netsphinxsai.com
Key vibrational modes include the stretching and bending of N-H bonds in the protonated guanidinium groups, C=N stretching of the imine groups, and C-N stretching vibrations. The decamethylene bridge contributes characteristic C-H stretching and bending frequencies. The presence of the dihydrochloride salt form may also influence the positions of the amine and imine-related bands due to the effects of protonation and hydrogen bonding.
A summary of expected characteristic IR absorption bands is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine Salt) | Stretching | 3400 - 3200 |
| C-H (Alkane) | Stretching | 2950 - 2850 |
| C=N (Imine) | Stretching | 1650 - 1580 |
| N-H (Amine) | Bending | 1550 - 1500 |
| C-N | Stretching | 1250 - 1020 |
This table is interactive. Users can sort and filter the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. youtube.com Molecules containing multiple bonds or atoms with non-bonding electrons, such as the biguanide groups in Decamethylenediguanidine Dihydrochloride, can absorb energy in the UV or visible range, causing the promotion of these electrons to higher energy molecular orbitals. khanacademy.orgpressbooks.pub
The UV spectrum of Decamethylenediguanidine Dihydrochloride is expected to show absorption maxima characteristic of the biguanide chromophore. The conjugated π-system within the guanidinium groups gives rise to π → π* transitions. The specific wavelength of maximum absorbance (λmax) is a key parameter used for the qualitative identification and quantitative determination of the compound. For analogous bis-biguanide compounds, the λmax is typically observed in the ultraviolet region, often between 230 nm and 260 nm. ijpsjournal.comekb.eg The Beer-Lambert Law provides the basis for quantitative analysis, establishing a linear relationship between absorbance and concentration under specific conditions. libretexts.org
| Spectroscopic Parameter | Typical Value for Bis-Biguanides |
| λmax (Maximum Absorbance Wavelength) | 230 - 260 nm |
| Molar Absorptivity (ε) | Dependent on solvent and specific molecular structure |
This table is interactive. Users can sort and filter the data.
Development and Validation of Analytical Protocols for Research Matrices
The development and validation of robust analytical protocols are essential for the accurate quantification of Decamethylenediguanidine Dihydrochloride in various research matrices, such as biological fluids or environmental samples. cstti.commdpi.comcbspd.com High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed technique for this purpose due to its specificity, sensitivity, and reliability. researchgate.net
The development of an HPLC method involves a systematic optimization of several parameters to achieve adequate separation of the analyte from matrix components and potential impurities. Key considerations include the selection of an appropriate stationary phase (e.g., C18 column), the composition of the mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the flow rate, and the detection wavelength, which is typically set at the λmax of the analyte. ijpsjournal.comnih.gov
Once a method is developed, it must undergo rigorous validation to ensure it is suitable for its intended purpose. researchgate.net Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), which define the parameters to be evaluated. researchgate.net These parameters demonstrate the method's performance characteristics.
The validation process assesses the following key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations on different days, with different analysts, or different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
The table below summarizes typical acceptance criteria for the validation of an HPLC analytical method for research purposes, based on protocols for similar compounds. ekb.egresearchgate.net
| Validation Parameter | Typical Acceptance Criteria | Example Finding for an Analogous Compound |
| Linearity | ||
| Range | Defined operational range | 2.00 - 30.00 µg/mL ekb.eg |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy | ||
| % Recovery | 98.0% - 102.0% | 99.1% ± 0.7% ekb.eg |
| Precision | ||
| Repeatability (%RSD) | ≤ 2% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2% | 1.35% |
| Sensitivity | ||
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
| Robustness | ||
| Mobile Phase Composition (±2%) | %RSD ≤ 2% | Passed |
| Flow Rate (±0.1 mL/min) | %RSD ≤ 2% | Passed |
| Column Temperature (±2°C) | %RSD ≤ 2% | Passed |
This table is interactive. Users can sort and filter the data.
Successful validation demonstrates that the analytical protocol is reliable, reproducible, and accurate for the quantitative determination of Decamethylenediguanidine Dihydrochloride in the specified research matrix.
Environmental Fate and Ecotoxicological Assessment Research of Decamethylenediguanidine Dihydrochloride
Bioaccumulation and Bioconcentration Research in Aquatic and Terrestrial Biota.
To fulfill the user's request, access to specific, and likely non-publicly indexed, toxicological and environmental science databases or proprietary research reports (as suggested by the citation markers in the prompt) would be necessary. Without such sources, any attempt to generate the requested content would result in speculation and would not meet the required standards of scientific accuracy and evidence-based reporting.
Ecotoxicological Studies on Non-Target Organisms for Environmental Impact Assessment.
Comprehensive environmental impact assessments for chemical compounds rely on a robust body of ecotoxicological data. Such studies are crucial for understanding the potential risks a substance poses to various trophic levels and ecosystem functions. The standard approach involves a tiered assessment that includes acute and chronic toxicity testing on a range of representative non-target organisms. However, in the case of Decamethylenediguanidine dihydrochloride (B599025), specific research detailing these effects is not readily accessible in the public domain.
Algal and Aquatic Plant Toxicity Research.
Information regarding the toxicity of Decamethylenediguanidine dihydrochloride to algae and aquatic plants is not available in the reviewed literature. These organisms form the base of most aquatic food webs, and any adverse effects on their populations can have cascading consequences throughout the ecosystem. Standardized tests, such as the algal growth inhibition test, are typically used to determine endpoints like the EC50 (the concentration that causes a 50% effect on a test parameter, such as growth). Without such data, a critical component of the environmental risk assessment for this compound is missing.
Invertebrate and Fish Toxicity Studies.
Similarly, there is a lack of specific data on the acute and chronic toxicity of Decamethylenediguanidine dihydrochloride to aquatic invertebrates and fish. Studies on invertebrates, such as daphnids, and various fish species are fundamental for evaluating the potential impact on aquatic ecosystems. These tests determine key metrics like the LC50 (the concentration that is lethal to 50% of the test organisms) and No-Observed-Effect-Concentration (NOEC). The absence of this information prevents a thorough evaluation of the risks to these vital components of aquatic environments.
Emerging Research Areas and Applications of Decamethylenediguanidine Dihydrochloride in Materials Science
Functionalization of Polymeric and Nanomaterials with Decamethylenediguanidine Dihydrochloride (B599025)
There is a scarcity of published research detailing the functionalization of polymeric and nanomaterials specifically with Decamethylenediguanidine dihydrochloride. General methods for attaching guanidinium (B1211019) groups to polymers and nanoparticles are known, often to impart antimicrobial or binding properties. However, studies that utilize Decamethylenediguanidine dihydrochloride for this purpose, including reaction schemes, characterization data, or application-specific results, are not found in the available literature. Therefore, no data tables on the properties of such functionalized materials can be presented.
Research on Decamethylenediguanidine Dihydrochloride in Environmental Remediation Technologies
Q & A
Q. Table 1: Key Characterization Techniques
| Technique | Purpose | Acceptable Criteria |
|---|---|---|
| NMR (¹H/¹³C) | Confirm backbone structure and HCl stoichiometry | Peak alignment with theoretical shifts |
| HPLC | Quantify purity | ≥98% peak area |
| Ion Chromatography | Verify chloride content | 22–23% Cl⁻ |
What analytical techniques are critical for characterizing the structural integrity of Decamethylenediguanidine dihydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Use ESI+ mode to detect the molecular ion [M-2Cl]²⁺; expected m/z ≈ 228.3.
- FT-IR : Validate N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹) .
What safety protocols should be followed when handling Decamethylenediguanidine dihydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Decontamination : Clean spills with 10% sodium bicarbonate solution to neutralize residual HCl.
- Waste Disposal : Collect in halogenated waste containers; incinerate at ≥1000°C .
How can researchers design experiments to evaluate the antimicrobial efficacy of Decamethylenediguanidine dihydrochloride against biofilm-forming pathogens?
Methodological Answer:
- Biofilm Assays :
- Static Model : Use 96-well plates with P. aeruginosa biofilms; stain with crystal violet after 24–48h treatment .
- Flow Cell System : Simulate dynamic environments; quantify biomass reduction via confocal microscopy.
- Minimum Biofilm Eradication Concentration (MBEC) : Compare with planktonic MIC values (expected 4–8x higher due to biofilm resistance) .
What strategies are effective in resolving contradictory data regarding cytotoxicity and therapeutic efficacy in different cell lines?
Methodological Answer:
- Dose-Response Profiling : Test concentrations from 1 µM to 100 µM in primary (e.g., fibroblasts) and cancer cell lines.
- Mechanistic Studies :
- Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic death.
- Metabolic Profiling : Measure ATP levels (CellTiter-Glo) to assess mitochondrial toxicity .
- Cross-Validation : Compare in vitro results with in vivo models (e.g., murine wound infection) .
How should researchers approach molecular docking studies to predict interactions with bacterial enzyme targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with cationic binding pockets (e.g., P. aeruginosa LpxC or DNA gyrase).
- Software Workflow :
- Binding Energy Thresholds : ΔG ≤ -7 kcal/mol suggests strong inhibition potential.
What considerations are essential when optimizing formulation stability in aqueous solutions?
Methodological Answer:
- pH Optimization : Maintain pH 4–5 to prevent guanidinium deprotonation and precipitation .
- Lyophilization : Add cryoprotectants (e.g., trehalose) to enhance shelf life.
- Stability Testing :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation (λ > 300 nm).
How can transcriptomic or proteomic analyses elucidate cellular pathways modulated by Decamethylenediguanidine dihydrochloride?
Methodological Answer:
- RNA-Seq : Treat bacterial cultures (e.g., S. aureus) at sub-MIC doses; analyze differential expression of efflux pumps (e.g., mgrA) .
- LC-MS/MS Proteomics :
- TMT Labeling : Quantify changes in oxidative stress proteins (e.g., SOD, catalase).
- Pathway Enrichment : Use STRING or KEGG to map disrupted metabolic networks .
- Validation : Confirm key targets (e.g., fabI) via CRISPR interference or enzymatic inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
